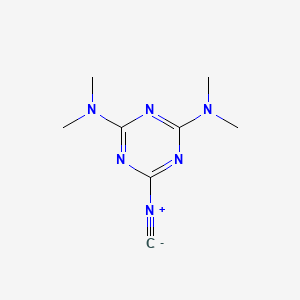
5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one typically involves the nitration of 3-propanoyl-1,3-benzothiazol-2(3H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various benzothiazole derivatives with potential biological activities.
Biology
Antimicrobial Agents: Some benzothiazole derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Medicine
Drug Development: Benzothiazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzothiazole: Similar structure but lacks the propanoyl group.
3-Aminobenzothiazole: Contains an amino group instead of a nitro group.
2-Mercaptobenzothiazole: Contains a thiol group instead of a nitro group.
Uniqueness
5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one is unique due to the presence of both a nitro group and a propanoyl group, which can influence its reactivity and biological activity.
Properties
| 141391-18-6 | |
Molecular Formula |
C10H8N2O4S |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
5-nitro-3-propanoyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H8N2O4S/c1-2-9(13)11-7-5-6(12(15)16)3-4-8(7)17-10(11)14/h3-5H,2H2,1H3 |
InChI Key |
BQHPNSMDTKMZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


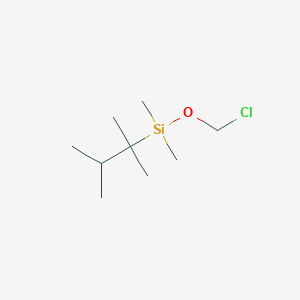

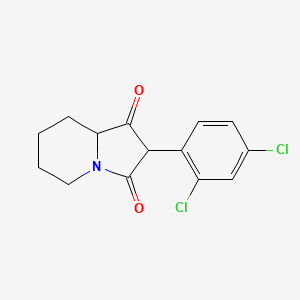
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
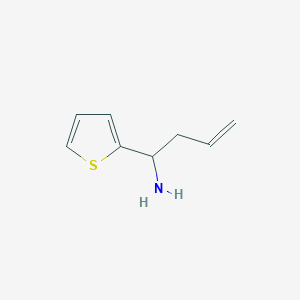
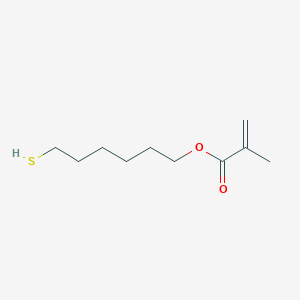

![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
